

Chemical properties and reactivity of tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate

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Compound of Interest

Compound Name: *tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate*

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An In-depth Technical Guide to tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of **tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate**. This chiral intermediate is a valuable building block in medicinal chemistry, particularly in the synthesis of complex molecules targeting the central nervous system.

Chemical Identity and Properties

tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidinone core. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, and a methyl group is substituted at the 2-position. The presence of a ketone at the 4-position and a chiral center at the 2-position makes it a versatile synthon for introducing stereochemical complexity.

It is important to distinguish this compound (Molecular Formula: $C_{10}H_{17}NO_3$) from the structurally related but distinct compound, 1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (Molecular Formula: $C_{11}H_{17}NO_5$), which contains a methyl ester at the 2-position instead of a methyl group. This guide focuses on the former.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₇ NO ₃	[1]
Molecular Weight	199.25 g/mol	[1]
CAS Number	1027775-28-5 ((R)-isomer)	[1]
Physical Form	Solid / Powder	[2]
Boiling Point	279.9 ± 33.0 °C (Predicted)	[1]
Density	1.086 ± 0.06 g/cm ³ (Predicted)	[1]
Storage Conditions	2-8°C, Refrigerator	[1][3]

Spectroscopic Data

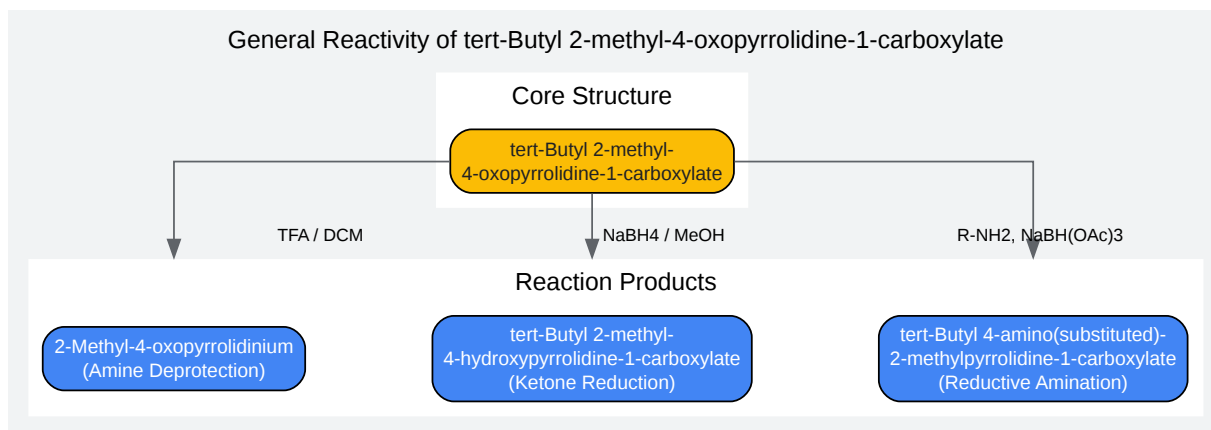
Spectroscopic analysis is crucial for the verification of the structure and purity of the compound. While specific spectra for this exact compound are not readily available in the provided search results, typical spectral characteristics can be predicted based on its structure. Vendor-supplied documentation may offer detailed spectra such as ¹H NMR, ¹³C NMR, and MS.[4][5][6][7]

- ¹H NMR: Expected signals would include a singlet for the tert-butyl group (~1.4 ppm), signals for the methyl group at C2, and multiplets for the diastereotopic protons on the pyrrolidine ring.
- ¹³C NMR: Carbonyl signals for the ketone (~200-210 ppm) and the Boc-carbamate (~155 ppm) would be prominent. Aliphatic signals for the pyrrolidine ring carbons, the methyl group, and the tert-butyl group would also be present.
- Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ would be observed at m/z 190.13, corresponding to the protonated molecule after the loss of the Boc group, or at m/z 200.12 for the full protonated molecule.

Chemical Reactivity and Synthetic Utility

The reactivity of **tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate** is dictated by its three main functional groups: the Boc-protected amine, the ketone, and the protons alpha to the ketone.

- **Boc Group Reactivity:** The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the free secondary amine. This deprotection is a cornerstone of its use in iterative synthesis.
- **Ketone Reactivity:** The ketone at C4 is a versatile handle for further functionalization. It can undergo:
 - **Reduction:** To form the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH_4). This creates a new stereocenter.
 - **Reductive Amination:** Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond.
 - **Wittig Reaction:** To convert the carbonyl into an alkene.
 - **Grignard/Organolithium Addition:** To form tertiary alcohols.
- **Enolate Chemistry:** The protons at the C3 and C5 positions, adjacent to the ketone, can be removed by a suitable base to form an enolate, allowing for alkylation or other electrophilic additions at these positions.



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Caption: Reactivity map showing key transformations of the title compound.

Experimental Protocols

Detailed experimental procedures are critical for reproducible results. The following are representative protocols for common transformations.

Protocol 1: Boc Deprotection

- Dissolve ***tert*-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate** (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
- Cool the solution to 0°C in an ice bath.
- Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
- Upon completion, concentrate the mixture in vacuo.

- The resulting residue can be purified or used directly after neutralization with a suitable base (e.g., saturated NaHCO_3 solution).

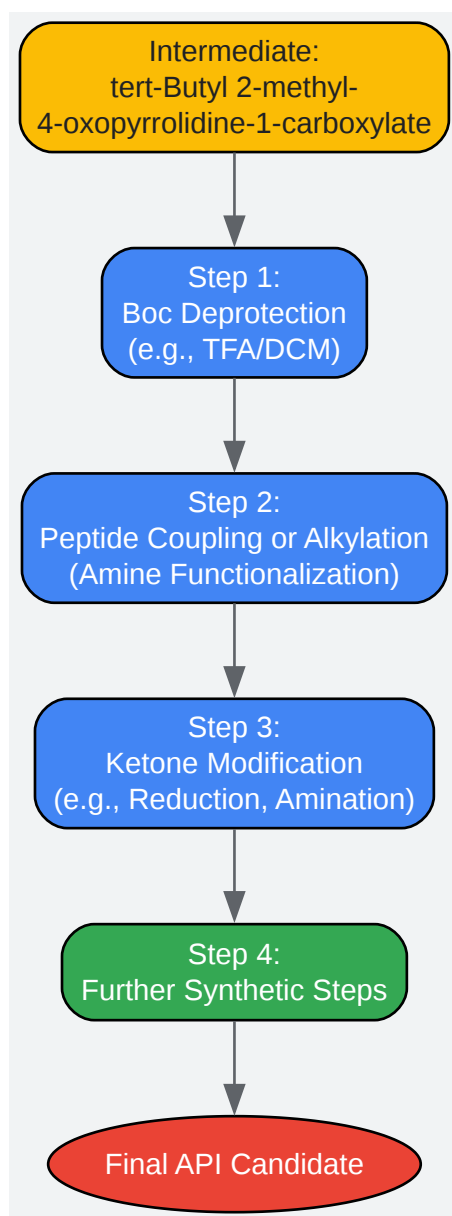
Protocol 2: Ketone Reduction

- Dissolve **tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate** (1.0 eq) in methanol (MeOH, approx. 0.1 M).
- Cool the solution to 0°C.
- Add sodium borohydride (NaBH_4 , 1.5 eq) portion-wise, controlling the gas evolution.
- Stir the reaction at 0°C for 30 minutes and then at room temperature for 1-2 hours.
- Quench the reaction by the slow addition of water or acetone.
- Concentrate the mixture to remove methanol.
- Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over Na_2SO_4 , filter, and concentrate to yield the crude alcohol, which can be purified by column chromatography.

Applications in Drug Discovery

This molecule is primarily used as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs).^[1] Its rigid pyrrolidine scaffold is a common feature in many biologically active compounds. The ability to selectively modify the structure at the C4 position and deprotect the nitrogen for further elaboration makes it highly valuable. It is particularly noted for its use in constructing nootropic drugs and other agents targeting the central nervous system.^[1]

The typical workflow in a drug discovery program involves incorporating this scaffold into a larger molecule through a multi-step synthesis, often involving peptide couplings or other bond-forming reactions after the Boc group has been removed.



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Caption: General synthetic workflow using the intermediate in drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. The compound is associated with the following hazards based on data for similar structures:

- Hazard Statements:
 - H302: Harmful if swallowed.[8][9]

- H315: Causes skin irritation.[2][8]
- H319: Causes serious eye irritation.[2][8]
- H335: May cause respiratory irritation.[2][8]
- Precautionary Measures:
 - Work in a well-ventilated area or fume hood.[3][10]
 - Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
 - Avoid breathing dust, fumes, or vapors.[11]
 - Wash hands thoroughly after handling.[3][11]
 - Store in a tightly closed container in a cool, dry place.[3]

For detailed safety information, always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.[2]

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